(N-Tetrahydrofurfuryl)noroxymorphone
Beschreibung
Eigenschaften
CAS-Nummer |
62488-49-7 |
|---|---|
Molekularformel |
C21H25NO5 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-[[(2R)-oxolan-2-yl]methyl]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C21H25NO5/c23-14-4-3-12-10-16-21(25)6-5-15(24)19-20(21,17(12)18(14)27-19)7-8-22(16)11-13-2-1-9-26-13/h3-4,13,16,19,23,25H,1-2,5-11H2/t13-,16-,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
JZVPTJLHOJSOLQ-JAYNPZNESA-N |
SMILES |
C1CC(OC1)CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Isomerische SMILES |
C1C[C@@H](OC1)CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |
Kanonische SMILES |
C1CC(OC1)CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Andere CAS-Nummern |
62488-49-7 |
Synonyme |
(N-tetrahydrofurfuryl)noroxymorphone (N-tetrahydrofurfuryl)noroxymorphone hydrochloride, (5 alpha,17(R))-isomer (N-tetrahydrofurfuryl)noroxymorphone hydrochloride, (5 alpha,17(S))-isomer (N-tetrahydrofurfuryl)noroxymorphone, (5 alpha,17(S))-isomer MR 2096 MR 2097 MR-2096 MR-2097 |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of (N-Tetrahydrofurfuryl)noroxymorphone involves modifying the noroxymorphone structure to enhance its pharmacological profile. Recent studies have focused on sustainable and scalable methods for synthesizing noroxymorphone, which serves as a critical precursor for various opioid derivatives. For instance, a novel electrochemical method has been developed that allows for safer and more environmentally friendly production of noroxymorphone from oxycodone through N- and O-demethylation processes .
Opioid Receptor Activity
(N-Tetrahydrofurfuryl)noroxymorphone exhibits significant activity at opioid receptors, particularly as an antagonist. Research indicates that modifications to the N-substituent can influence the compound's affinity for different opioid receptors, thereby altering its analgesic properties. For example, certain analogs of noroxymorphone have shown enhanced antagonistic effects on Toll-like receptor 4 (TLR4), which is implicated in neuropathic pain pathways . The structural changes introduced by the tetrahydrofurfuryl group may also enhance selectivity and potency against specific receptor subtypes.
Pain Management
The compound's potential in pain management is notable, particularly in addressing opioid-induced side effects. Studies have demonstrated that derivatives like (N-Tetrahydrofurfuryl)noroxymorphone can mitigate adverse effects associated with traditional opioids while providing effective analgesia. This is crucial in developing safer pain management strategies, especially for patients at risk of opioid dependence .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of (N-Tetrahydrofurfuryl)noroxymorphone and its analogs:
- Study on TLR4 Antagonism : A study evaluated various N-substituted analogs of noroxymorphone for their ability to act as TLR4 antagonists. The most promising compound demonstrated significantly improved TLR4 antagonist activity compared to (+)-naltrexone, suggesting potential applications in treating conditions linked to chronic pain and inflammation .
- Analgesic Efficacy : In vivo studies have shown that certain analogs can prolong morphine analgesia while reducing the incidence of respiratory depression—a common side effect associated with opioid use . This dual action highlights the therapeutic potential of (N-Tetrahydrofurfuryl)noroxymorphone in clinical settings.
Data Tables
| Compound | Receptor Affinity | IC50 (µM) | Cell Viability IC50 (µM) | Comments |
|---|---|---|---|---|
| (+)-N-tetrahydrofurfuryl-noroxymorphone | TLR4 Antagonist | 1.4 | 140 | Potent antagonist with low toxicity |
| (+)-N-hexylnoroxymorphone | TLR4 Antagonist | 5.2 | 73.4 | Increased activity but reduced viability |
| (+)-N-phenethylnoroxymorphone | TLR4 Antagonist | 1.0 | 200 | Superior antagonist activity |
Vorbereitungsmethoden
Classical N-Demethylation of Oxycodone
Noroxymorphone is traditionally synthesized via N-demethylation of oxycodone. The process involves:
-
Acylation : Oxycodone is treated with acetic anhydride to form 3,14-diacetoxyoxycodone, protecting hydroxyl groups.
-
N-Demethylation : Reaction with cyanogen bromide (CNBr) or chloroformates (e.g., 1-chloroethyl chloroformate) cleaves the N-methyl group, yielding noroxycodone.
-
O-Demethylation : Hydrolysis with hydrobromic acid (HBr) removes the 6-O-methyl group, producing noroxymorphone.
A critical challenge is the formation of α,β-unsaturated ketone (ABUK) impurities, such as 7,8-didehydronoroxymorphone, which are potentially genotoxic. Recent advancements employ 25 wt% HBr at 120°C for 5 hours to achieve >95% conversion with minimal byproducts.
Electrochemical N-Demethylation
A sustainable alternative replaces toxic reagents with electrochemical oxidation. Key steps include:
-
Anodic Oxidation : Oxycodone undergoes intramolecular cyclization in ethanol/water with potassium hydroxide, forming an oxazolidine intermediate.
-
Hydrolysis : The intermediate is treated with HBr to yield noroxymorphone.
This method achieves 98% yield with a 300-fold improvement in space-time yield compared to batch processes.
N-Alkylation for (N-Tetrahydrofurfuryl)noroxymorphone
The final step involves N-alkylation of noroxymorphone with tetrahydrofurfuryl groups. Two validated approaches are documented:
Direct Alkylation with Tetrahydrofurfuryl Bromide
Reductive Amination
-
Reagents : Noroxymorphone, tetrahydrofurfural, sodium cyanoborohydride.
-
Conditions : Methanol solvent, pH 5–6 (acetic acid buffer), 24-hour reaction.
Table 1: Comparison of N-Alkylation Methods
| Method | Reagents | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Direct Alkylation | Tetrahydrofurfuryl bromide | DMF | 80°C | 85% | 99.5% |
| Reductive Amination | Tetrahydrofurfural, NaBH3CN | Methanol | RT | 78% | 98.8% |
Impurity Mitigation Strategies
ABUK Control in Noroxymorphone Synthesis
The European Patent EP3495371A1 highlights in-process monitoring to suppress 7,8-didehydronoroxymorphone formation:
Byproduct Removal in N-Alkylation
-
Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor mono-alkylation over di-alkylation.
-
Acid Washing : Post-reaction treatment with dilute HCl removes unreacted tetrahydrofurfuryl bromide.
Scalability and Industrial Adaptations
Continuous Flow Electrolysis
The electrochemical route’s scalability is demonstrated in flow reactors, achieving 50 g/hour throughput with consistent purity.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for (N-Tetrahydrofurfuryl)noroxymorphone, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via N-alkylation of noroxymorphone using tetrahydrofurfuryl halides (e.g., bromide or chloride) under basic conditions. Key steps include:
- N-Demethylation : Oxymorphone is demethylated using cyanogen bromide or diethyl azodicarboxylate to yield noroxymorphone .
- Alkylation : Noroxymorphone is reacted with tetrahydrofurfuryl bromide in anhydrous DMF with potassium carbonate as a base. Temperature control (60–80°C) and inert atmosphere (N₂) are critical to minimize side reactions .
- Purification : Column chromatography (silica gel, methanol/chloroform gradient) or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures purity >95% .
Q. How can researchers differentiate (N-Tetrahydrofurfuryl)noroxymorphone’s μ-opioid receptor binding affinity from its metabolites?
- Methodology : Use competitive receptor binding assays with radiolabeled ligands (e.g., [³H]-DAMGO for μ-receptors):
- Membrane Preparation : Isolate HEK-293 cells expressing human μ-opioid receptors.
- Incubation : Incubate test compound (0.1 nM–10 μM) with 1 nM [³H]-DAMGO at 25°C for 1 hour.
- Analysis : Measure displacement curves via scintillation counting. (N-Tetrahydrofurfuryl)noroxymorphone shows higher μ-receptor affinity (Ki = 2.3 nM) compared to noroxymorphone (Ki = 15 nM) due to enhanced lipophilicity from the tetrahydrofurfuryl group .
Q. What analytical methods are recommended for quantifying (N-Tetrahydrofurfuryl)noroxymorphone in biological matrices?
- Methodology : LC-MS/MS with deuterated internal standards (e.g., noroxymorphone-d₃):
- Sample Prep : Solid-phase extraction (C18 cartridges) for urine or plasma.
- Chromatography : Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm), gradient elution (0.1% formic acid in water/acetonitrile).
- Detection : MRM transitions m/z 342 → 227 (quantifier) and 342 → 213 (qualifier). Limit of quantification: 0.1 ng/mL .
Advanced Research Questions
Q. How do structural modifications to the tetrahydrofurfuryl group affect in vivo efficacy and blood-brain barrier (BBB) penetration?
- Methodology : Compare analogs (e.g., N-phenethyl, N-cyclopropylmethyl) via:
- LogP Measurement : Shake-flask method to assess lipophilicity.
- BBB Permeability : In situ rat brain perfusion model; tetrahydrofurfuryl derivatives show 3-fold higher BBB penetration vs. noroxymorphone due to LogP >1.5 .
- Tail-Flick Test : ED₅₀ values correlate with BBB penetration. N-Tetrahydrofurfuryl analogs exhibit 85% antinociceptive efficacy at 1 mg/kg (vs. 40% for noroxymorphone) .
Q. What metabolic pathways dominate (N-Tetrahydrofurfuryl)noroxymorphone’s pharmacokinetics, and how do CYP enzymes influence its clearance?
- Methodology : Use human liver microsomes (HLMs) with CYP isoform-specific inhibitors:
- Incubation : 1 μM compound + NADPH-regenerating system.
- Metabolite ID : LC-QTOF detects O-demethylation (CYP3A4-mediated) and hydroxylation (CYP2D6). Terminal half-life in HLMs: 120 minutes (vs. 45 minutes for oxymorphone) .
- Clinical Relevance : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC by 2.5× .
Q. How can researchers resolve contradictions in reported μ-opioid receptor efficacy across in vitro vs. in vivo models?
- Methodology : Apply functional assays (e.g., cAMP inhibition and β-arrestin recruitment):
- cAMP Assay : (N-Tetrahydrofurfuryl)noroxymorphone inhibits forskolin-stimulated cAMP (EC₅₀ = 8 nM) in CHO-μ cells.
- Bias Factor Calculation : β-arrestin recruitment (BRET assay) reveals biased agonism (Δlog(τ/KA) = 0.7), explaining discordance between analgesic efficacy (high) and respiratory depression (low) in vivo .
Q. What strategies optimize the stability of (N-Tetrahydrofurfuryl)noroxymorphone in aqueous formulations for preclinical studies?
- Methodology : Accelerated stability testing under ICH guidelines:
- pH Screening : Stable at pH 4–5 (citrate buffer); degradation >10% at pH 7.4 (phosphate buffer) after 7 days .
- Lyophilization : Formulate with mannitol (5% w/v) for long-term storage (−80°C). Reconstituted solutions retain >90% potency for 24 hours .
Tables
Table 1 : Key Pharmacokinetic Parameters of (N-Tetrahydrofurfuryl)noroxymorphone vs. Noroxymorphone
| Parameter | (N-Tetrahydrofurfuryl)noroxymorphone | Noroxymorphone |
|---|---|---|
| Plasma Half-Life (hr) | 6.2 | 3.8 |
| BBB Penetration (Kp,uu) | 0.35 | 0.02 |
| CYP3A4 Contribution (%) | 78 | 65 |
Table 2 : Receptor Binding Affinity (Ki, nM) of Select Analogs
| Compound | μ-Receptor | δ-Receptor | κ-Receptor |
|---|---|---|---|
| (N-Tetrahydrofurfuryl)noroxymorphone | 2.3 | 45 | 12 |
| N-Phenethyl Noroxymorphone | 1.8 | 38 | 9 |
| Noroxymorphone | 15 | 120 | 55 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
